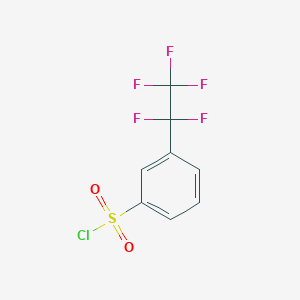
3-(Pentafluoroethyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pentafluoroethyl)benzene-1-sulfonyl chloride: is an organosulfur compound with the molecular formula C8H4ClF5O2S It is characterized by the presence of a pentafluoroethyl group attached to a benzene ring, which is further bonded to a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride typically involves the introduction of the pentafluoroethyl group to a benzene ring followed by sulfonylation. One common method includes the reaction of pentafluoroethylbenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form sulfonamides or other derivatives depending on the reducing agents used.
Oxidation Reactions: Although less common, oxidation reactions can modify the sulfonyl group to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
Chemistry: 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its unique pentafluoroethyl group imparts distinct electronic properties, making it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is utilized in various chemical transformations, where the sulfonyl group is transferred to other molecules, resulting in the formation of sulfonamides, sulfonate esters, and other derivatives.
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethyl)benzene-1-sulfonyl chloride
- 3-(Difluoromethyl)benzene-1-sulfonyl chloride
- 3-(Pentafluorophenyl)benzene-1-sulfonyl chloride
Comparison: Compared to its analogs, 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and provides different physicochemical characteristics, such as increased lipophilicity and stability.
Propriétés
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O2S/c9-17(15,16)6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFULFJADLDWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
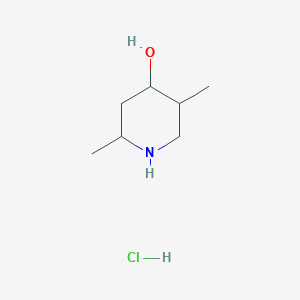
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2940845.png)
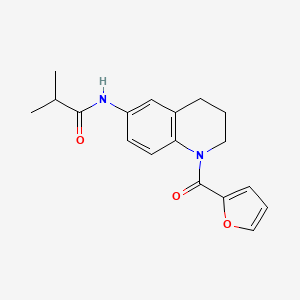
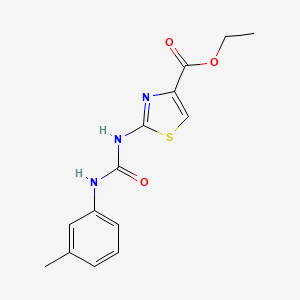
![5-(3-Oxo-3-piperidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2940850.png)
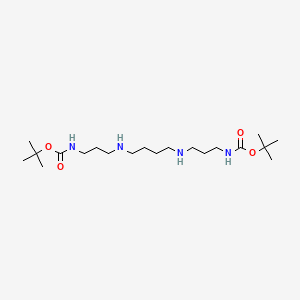
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)
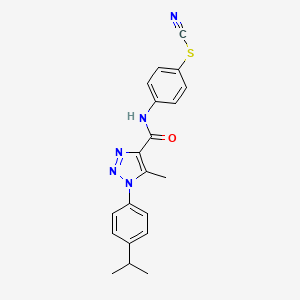
![1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2940855.png)
![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2940857.png)
![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2940858.png)
![N-isopropyl-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2940859.png)
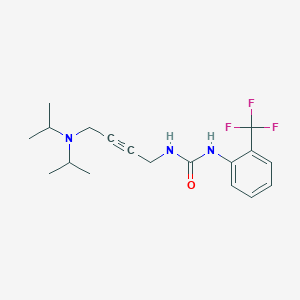
![ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate](/img/structure/B2940866.png)
